

Aroma profile of 2-Isobutyl-3,5,6-trimethylpyrazine in food systems

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Compound of Interest

Compound Name: 2-Isobutyl-3,5,6-trimethylpyrazine

Cat. No.: B1606802

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An In-depth Technical Guide to the Aroma Profile of **2-Isobutyl-3,5,6-trimethylpyrazine** in Food Systems

Introduction: The Significance of Alkylpyrazines in Food Aroma

Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are paramount to the aroma of a vast array of thermally processed foods. These potent odorants are largely responsible for the desirable nutty, roasted, toasted, and earthy notes in products like coffee, cocoa, baked goods, and roasted meats.^{[1][2]} Their formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating.^[3] The specific substituents on the pyrazine ring dictate the precise aroma characteristics, and even minor structural differences can lead to significant changes in odor perception.^[1] This guide focuses on a specific, highly impactful member of this family: **2-isobutyl-3,5,6-trimethylpyrazine**. We will explore its chemical properties, distinct aroma profile, formation mechanisms, and the analytical methodologies used for its characterization in complex food matrices.

Chemical and Physical Properties

2-Isobutyl-3,5,6-trimethylpyrazine is a substituted pyrazine with the chemical formula C₁₁H₁₈N₂. Its structure consists of a pyrazine ring with an isobutyl group and three methyl groups attached.

Property	Value	Source
IUPAC Name	2,3,5-trimethyl-6-(2-methylpropyl)pyrazine	[4]
CAS Number	46187-37-5	[4]
Molecular Formula	C11H18N2	[4]
Molecular Weight	178.27 g/mol	[4]
Appearance	Colorless clear liquid (est.)	[5]
Boiling Point	73.00 to 75.00 °C @ 2.00 mm Hg	[5]
Solubility	Soluble in alcohol, insoluble in water	[5]
LogP (o/w)	2.6	[4]

Aroma Profile and Sensory Characteristics

2-Isobutyl-3,5,6-trimethylpyrazine is recognized for its potent and complex aroma profile. Its sensory attributes are highly sought after in the flavor industry to impart characteristic roasted and nutty notes.

- **Odor Description:** The aroma is consistently described as having strong cocoa, hazelnut, musty, earthy, and roasted nutty characteristics.[5] Other descriptors include green, dank, earthy, musty, slightly vegetable-like, nutty, and chocolatelike.[6]
- **Taste Profile:** At a concentration of 2 parts per million (ppm), it imparts green, vegetable-like, nutty, and brown notes.[6] At 4 ppm, the taste is described as earthy, vegetable-like, nutty, musty, and brown.[6]
- **Odor Threshold:** While the specific odor threshold for this compound is not readily available in the provided literature, trialkylated pyrazines are noted for their low odor thresholds and roasted sensory characteristics, making them significant contributors to food aroma even at trace concentrations.[2] The potency of pyrazines can be exceptionally high, with some

having detection thresholds in the parts per billion (ppb) or even parts per trillion (ppt) range.
[7][8]

Natural Occurrence and Formation in Food Systems

Natural Occurrence

2-Isobutyl-3,5,6-trimethylpyrazine has been identified as a naturally occurring volatile compound in foods such as cocoa and potatoes.[5][6] Its presence is a direct result of thermal processing steps like roasting, baking, or frying.

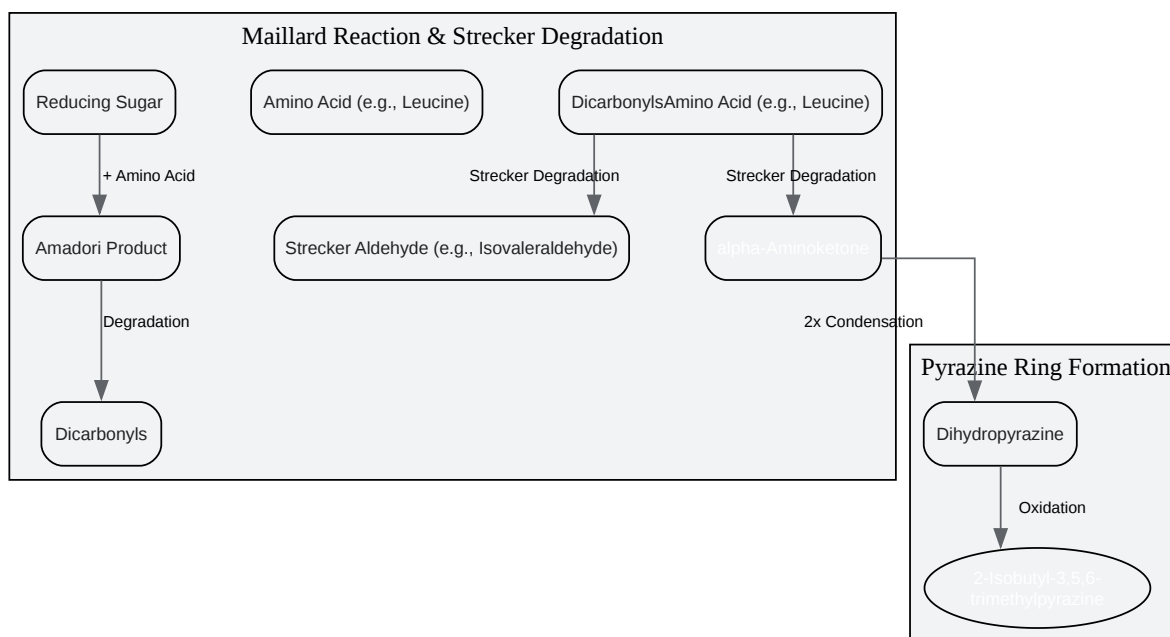
Formation Pathways: The Maillard Reaction

The primary route for the formation of **2-isobutyl-3,5,6-trimethylpyrazine** in food is the Maillard reaction.[9] This reaction involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. The subsequent series of reactions, including Strecker degradation, leads to the formation of α -aminoketones, which are key intermediates for pyrazine synthesis.[9]

The specific structure of **2-isobutyl-3,5,6-trimethylpyrazine** suggests its formation from the following precursors:

- Isobutyl group: Likely derived from the Strecker degradation of the amino acid L-leucine.
- Nitrogen atoms and carbon backbone: From the condensation of amino acids and sugar fragmentation products.
- Methyl groups: Can originate from various precursors, including the Strecker aldehydes of alanine (acetaldehyde) or from sugar fragments like pyruvaldehyde or diacetyl.

The condensation of two α -aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substituents are determined by the side chains of the original amino acids and the structure of the dicarbonyl compounds involved.[10]



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